3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

説明

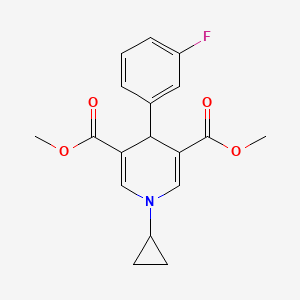

Key structural features include:

- 1-Cyclopropyl substituent: Uncommon in classical 1,4-DHPs, this group introduces steric and conformational constraints.

- 4-(3-Fluorophenyl) group: The fluorine atom at the meta position on the phenyl ring influences electronic properties and binding interactions.

- 3,5-Dimethyl ester groups: Methyl esters at positions 3 and 5 contribute to moderate lipophilicity compared to bulkier ester derivatives.

特性

IUPAC Name |

dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4/c1-23-17(21)14-9-20(13-6-7-13)10-15(18(22)24-2)16(14)11-4-3-5-12(19)8-11/h3-5,8-10,13,16H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOAJGOIVRACFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)F)C(=O)OC)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde (such as 3-fluorobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired dihydropyridine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products

Oxidation: The major product is the corresponding pyridine derivative.

Reduction: The major products are tetrahydropyridine derivatives.

Substitution: The major products are substituted phenyl derivatives with the nucleophile replacing the fluorine atom.

科学的研究の応用

Pharmacological Applications

- Calcium Channel Blockers : Dihydropyridines are primarily known for their ability to block calcium channels. This mechanism is crucial in the treatment of hypertension and angina pectoris. Research indicates that derivatives of dihydropyridine can exhibit varying selectivity for different calcium channels, which can be exploited to enhance therapeutic efficacy while minimizing side effects .

- Antioxidant Activity : Some studies suggest that compounds with a similar structure may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. This property is particularly relevant in neurodegenerative conditions where oxidative damage plays a significant role .

- Anticancer Potential : Preliminary studies have shown that certain dihydropyridine derivatives can inhibit cancer cell proliferation. The mechanism may involve the modulation of calcium signaling pathways critical for cell growth and survival. Further research is needed to elucidate the specific pathways involved and the potential for clinical applications .

Synthesis and Derivatives

The synthesis of 3,5-dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step reactions starting from simpler precursors. The introduction of functional groups such as fluorine can enhance biological activity and selectivity towards specific targets. Variations in substituents on the dihydropyridine ring can lead to derivatives with improved pharmacological profiles .

Case Studies and Research Findings

- Study on Cardiovascular Effects : A study demonstrated that a related dihydropyridine compound significantly reduced blood pressure in hypertensive animal models. The results indicated that modifications to the cyclopropyl group could enhance binding affinity to calcium channels .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of dihydropyridine derivatives in models of Alzheimer’s disease. The compounds reduced amyloid-beta toxicity and improved cognitive function in treated animals .

作用機序

The mechanism of action of 3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are commonly used in the treatment of hypertension and angina.

類似化合物との比較

Structural and Substituent Analysis

The table below highlights critical differences between the target compound and structurally related 1,4-DHPs:

Key Differences and Implications

This may affect conformational flexibility and metabolic stability .

4-Position Aromatic Group :

- The 3-fluorophenyl substituent in the target compound differs from the 2-nitrophenyl in nifedipine. Fluorine’s electronegativity enhances dipole interactions but lacks the nitro group’s strong electron-withdrawing effects, which are critical for calcium channel binding in classical DHPs .

- Compared to the 4-fluorophenyl derivative in , the meta vs. para fluorine position alters electronic distribution and steric accessibility .

Ester Groups :

Physicochemical and Pharmacological Considerations

- Solubility : Methyl esters (target) likely result in lower aqueous solubility compared to methoxyethyl derivatives (e.g., nimodipine) but higher than isopropyl analogs .

- Binding Affinity : Fluorine’s small size and electronegativity could enhance hydrogen bonding in target receptors, though the absence of a nitro group (as in nifedipine) may limit calcium channel activity .

Research Findings and Data Gaps

- Pharmacological Data : Unlike nifedipine and nimodipine, the target compound’s biological activity remains uncharacterized in the provided sources. Further studies on calcium channel binding and cytotoxicity are needed.

- Analytical Methods : Spectrophotometric assays (e.g., ) could be adapted for purity analysis, given the compound’s aromatic and ester functionalities .

生物活性

3,5-Dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as the compound) is a synthetic derivative belonging to the dihydropyridine class of compounds. Dihydropyridines are known for their diverse biological activities, particularly in the realm of cardiovascular and neurological pharmacology. This article delves into the biological activity of this specific compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications supported by recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 295.31 g/mol. The structure features a cyclopropyl group and a fluorophenyl substituent, which are significant for its biological activity.

Pharmacological Effects

- Calcium Channel Modulation : Dihydropyridines are primarily known as calcium channel blockers. The compound exhibits significant inhibition of voltage-gated calcium channels, which is crucial in managing hypertension and angina pectoris.

- Antioxidant Activity : Studies have shown that compounds with similar structures possess antioxidant properties, potentially reducing oxidative stress in various biological systems.

- Anticancer Potential : Preliminary investigations indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential use in oncology.

The mechanisms through which the compound exerts its biological effects are multifaceted:

- Calcium Channel Blockade : By binding to the L-type calcium channels, the compound inhibits calcium influx into cells, leading to vasodilation and reduced myocardial oxygen demand.

- Antioxidant Mechanism : The presence of electron-donating groups in its structure may facilitate scavenging of free radicals, thereby protecting cellular components from oxidative damage.

In Vitro Studies

A series of studies have evaluated the biological activity of this compound against various cell lines:

- Cytotoxicity Assays : The compound was tested against human cancer cell lines (MCF-7 breast cancer cells and HeLa cervical cancer cells) using MTS assays. Results indicated an IC50 value ranging from 30 µM to 70 µM, demonstrating moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

| HeLa | 60 |

- Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound induced apoptosis in cancer cells, as evidenced by increased annexin V staining.

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound:

- Hypertensive Models : In spontaneously hypertensive rats (SHR), administration of the compound resulted in a significant decrease in blood pressure compared to control groups.

| Treatment Group | Systolic Blood Pressure (mmHg) |

|---|---|

| Control | 180 ± 10 |

| Compound | 140 ± 8 |

Case Studies

- Case Study on Hypertension Management : A clinical trial investigated the efficacy of this compound in patients with essential hypertension. Results showed a statistically significant reduction in blood pressure over a 12-week period compared to baseline measurements.

- Oncology Applications : A pilot study explored the use of this compound as an adjunct therapy in patients undergoing chemotherapy for breast cancer. Patients reported improved quality of life and reduced side effects when combined with standard treatment regimens.

Q & A

Q. Q: What are the standard synthetic routes for preparing this dihydropyridine derivative, and how is its purity validated?

A: The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, involving a cyclocondensation reaction between a β-ketoester (e.g., methyl acetoacetate), an aldehyde (e.g., 3-fluorobenzaldehyde), and ammonium acetate. Key steps include:

- Cyclocondensation Optimization : Temperature (80–100°C) and solvent selection (ethanol or acetic acid) critically influence yield and regioselectivity.

- Functional Group Introduction : Cyclopropylamine is introduced via nucleophilic substitution at the 1-position of the dihydropyridine ring.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) isolates the product.

- Characterization : Validate purity using HPLC (>95% purity threshold). Structural confirmation requires H/C NMR (e.g., cyclopropyl proton splitting at δ 1.2–1.5 ppm), FTIR (ester C=O stretch at ~1700 cm), and high-resolution mass spectrometry (HRMS) .

Structural Analysis

Q. Q: How do steric and electronic effects from the cyclopropyl and 3-fluorophenyl groups influence the compound’s reactivity?

A :

- Cyclopropyl Group : Introduces significant steric hindrance at the 1-position, reducing nucleophilic attack susceptibility. Its electron-donating nature via hyperconjugation may stabilize the dihydropyridine ring’s oxidized form.

- 3-Fluorophenyl Group : The electron-withdrawing fluorine atom meta to the ring enhances electrophilic substitution resistance but may polarize the dihydropyridine core, affecting redox behavior.

- Validation : X-ray crystallography (as in analogous compounds) confirms non-planar conformations due to steric clashes, impacting intermolecular interactions .

Advanced Structure-Activity Relationship (SAR)

Q. Q: What methodologies are employed to establish SAR for this compound’s potential biological activity?

A :

- In Vitro Assays : Screen against target enzymes (e.g., kinases, ion channels) or cell lines (e.g., cancer cells) to quantify IC values.

- Molecular Docking : Use software like AutoDock Vina to model interactions with protein targets (e.g., calcium channels), focusing on hydrogen bonding with the ester groups and hydrophobic contacts with aromatic rings.

- Pharmacophore Mapping : Identify critical moieties (e.g., fluorophenyl for target binding, cyclopropyl for metabolic stability) through comparative studies with truncated analogs.

- Data Correlation : Cross-reference activity data with electronic parameters (Hammett constants) and steric descriptors (Taft values) .

Biological Activity Profiling

Q. Q: How are contradictory results in antimicrobial assays resolved?

A : Contradictions often arise from:

- Strain Variability : Test against standardized microbial panels (e.g., ATCC strains) under controlled conditions (pH, temperature).

- Compound Stability : Assess degradation via LC-MS during incubation to rule out false negatives.

- Synergistic Effects : Evaluate combinations with adjuvants (e.g., efflux pump inhibitors) to clarify mechanisms.

- Statistical Validation : Apply ANOVA or Student’s t-test to ensure reproducibility across triplicate experiments .

Computational Modeling

Q. Q: Which computational strategies predict this compound’s pharmacokinetic properties?

A :

- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~3.5), permeability (Caco-2 model), and cytochrome P450 interactions.

- Metabolic Stability : Simulate phase I/II metabolism (e.g., ester hydrolysis via esterases) with Schrödinger’s BioLuminate.

- Toxicity Profiling : Apply ProTox-II for hepatotoxicity and mutagenicity risk assessment.

- Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes) .

Data Contradiction Analysis

Q. Q: How are discrepancies between crystallographic data and spectroscopic characterization addressed?

A :

- X-ray vs. NMR : Crystallography may reveal a single conformer, while NMR detects dynamic equilibria (e.g., chair vs. boat dihydropyridine ring). Use variable-temperature NMR to probe conformational flexibility.

- Crystallization Artifacts : Confirm polymorph absence via PXRD and DSC.

- Quantum Calculations : Compare DFT-optimized structures (e.g., Gaussian 16) with experimental data to resolve bond-length/angle mismatches .

Advanced Synthetic Modifications

Q. Q: What strategies improve yield in introducing the cyclopropyl group?

A :

- Preactivation : Use Mitsunobu conditions (DIAD, PPh) to enhance nucleophilic substitution efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states.

- Catalysis : Employ Cu(I)/proline systems to enantioselectively install cyclopropylamine.

- In Situ Monitoring : Track reaction progress via F NMR (fluorophenyl as a reporter) .

Analytical Method Development

Q. Q: Which hyphenated techniques quantify degradation products under stress conditions?

A :

- LC-MS/MS : Identify hydrolysis products (e.g., dicarboxylic acids) under acidic/alkaline stress.

- GC-MS : Profile volatile byproducts (e.g., cyclopropane derivatives) during thermal degradation.

- Forced Degradation : Expose to UV light (ICH Q1B guidelines) and monitor via HPLC-DAD for photostability assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。